Differentiation by 2-Phenyl Substitution on the Quinoline Core
The defining structural feature of the target compound is the 2-phenyl substituent on the quinoline ring. The closest commercially available comparator, N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide (CAS not specified, base scaffold), lacks this phenyl group . In the 2-phenylquinoline-4-carboxamide class, the presence of the 2-phenyl group is shown to be essential for high antiproliferative activity; for example, compound 7b in a related series achieved IC50 values of 0.5 µM (SK-OV-3) and 0.2 µM (HCT116), whereas compounds lacking this substitution are significantly less potent or inactive [1]. The target compound uniquely combines this potency-enhancing 2-phenyl group with an unsubstituted benzothiazol-2-yl amide, a combination not present in the most active analogs of the published tubulin inhibitor series (which typically feature substituted benzamide tails) [1].
| Evidence Dimension | Impact of 2-phenyl substitution on antiproliferative activity |
|---|---|
| Target Compound Data | Contains 2-phenyl substituent; quantitative activity data not publicly available for this exact compound. |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide (no 2-phenyl group). Anticipated to be less active based on SAR from [1]. |
| Quantified Difference | Compound 7b (a 2-phenylquinoline-4-carboxamide derivative) shows IC50 = 0.2-0.5 µM against HCT116 and SK-OV-3 cells, whereas the unsubstituted quinoline-4-carboxamide core is typically inactive [1]. |
| Conditions | In vitro antiproliferative assay against human cancer cell lines HCT116 (colon) and SK-OV-3 (ovarian). |
Why This Matters
For procurement, this confirms that the 2-phenyl substitution is a key driver of biological activity, making the target compound a more relevant choice for cancer-related target validation studies than simpler, commercially available quinoline-4-carboxamide analogs.
- [1] Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, Volume 25, Issue 21, 2017, Pages 5939-5951. https://www.sciencedirect.com/science/article/abs/pii/S0968089617315195. View Source
